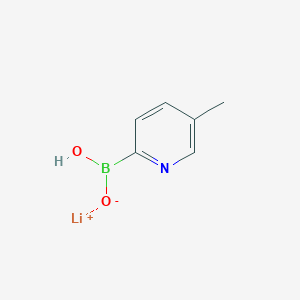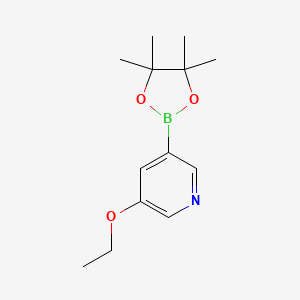
N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride
説明
“N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride” is a complex organic compound. It contains an amino group (NH2), a phenylethyl group (C6H5CH2CH2-), a dimethylbenzene (or xylene) group (C6H4(CH3)2), and a sulfonamide group (SO2NH2). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (from the phenylethyl and dimethylbenzene groups) would contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the aromatic rings could undergo electrophilic aromatic substitution, and the sulfonamide group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amino and sulfonamide groups) could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride is involved in various chemical syntheses and reactions. For instance, Courtin et al. (1978) discuss the synthesis of sulfonated derivatives of dimethylbenzene, which is relevant to understanding the chemical properties and reactions of similar sulfonamide compounds (Courtin, Tobel, & Doswald, 1978).
Antitumor and Anticancer Applications
Significant research has been conducted on the antitumor properties of sulfonamide compounds. Owa et al. (2002) demonstrated that compounds from sulfonamide-focused libraries show potential as antitumor agents, with some advancing to clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002). Additionally, Cumaoğlu et al. (2015) investigated the pro-apoptotic effects of new sulfonamide derivatives in cancer cells (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Pharmacological and Biological Studies
Studies like Erturk et al. (2016) have explored the tautomeric behavior of sulfonamide derivatives, which is crucial for understanding their pharmacological and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016). Riabchenko et al. (2020) examined the creation of amino acid derivatives from sulfonamide compounds, highlighting their potential in bioorganic and medicinal chemistry (Riabchenko, Shablykina, Shilin, Chumachenko, & Khilya, 2020).
Environmental and Analytical Chemistry Applications
Research on sulfonamide compounds also extends to environmental and analytical chemistry. Ricken et al. (2013) identified a novel microbial strategy to eliminate sulfonamide antibiotics from the environment, demonstrating the environmental impact of these compounds (Ricken, Corvini, Cichocka, Parisi, Lenz, Wyss, Martínez-Lavanchy, Müller, Shahgaldian, Tulli, Kohler, & Kolvenbach, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-amino-2-phenylethyl)-2,4-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S.ClH/c1-12-8-9-16(13(2)10-12)21(19,20)18-11-15(17)14-6-4-3-5-7-14;/h3-10,15,18H,11,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQXMUVFPDKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride | |
CAS RN |
1354954-39-4 | |
| Record name | Benzenesulfonamide, N-(2-amino-2-phenylethyl)-2,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)












